2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide
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Overview
Description
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is a heterocyclic compound that contains a trifluoromethyl group and a triazolopyridine moiety. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of nitrogen atoms in the triazolopyridine ring system contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with a similar structure, 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or agonistic activity . The interaction with these targets can lead to changes in cellular processes, potentially altering the function of the cell.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
A related compound was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties can significantly impact the bioavailability and efficacy of the compound.
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against cancer cells , suggesting potential therapeutic applications in oncology.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of similar compounds has been shown to be influenced by reaction temperature . Additionally, these compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °C . These factors can impact the compound’s stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A related compound with similar structural features but lacking the trifluoromethyl group.
2,2,2-Trifluoroacetamide: Contains the trifluoromethyl group but lacks the triazolopyridine moiety.
Uniqueness
2,2,2-Trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide is unique due to the combination of the trifluoromethyl group and the triazolopyridine ring system. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2,2,2-trifluoro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7(16)14-5-2-1-3-15-6(5)12-4-13-15/h1-4H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOVHXKLDDCCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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